

Spectroscopic Data Analysis of 3,3,5-Trimethylcyclohexyl Acrylate: A Technical Guide

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Compound of Interest

Compound Name: 3,3,5-Trimethylcyclohexyl acrylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,3,5-trimethylcyclohexyl acrylate** (CAS No: 86178-38-3, Molecular Formula: C₁₂H₂₀O₂). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data and a detailed analysis of expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure. Standardized experimental protocols for acquiring such data are also detailed to aid in laboratory analysis.

Chemical Structure

Caption: Chemical structure of **3,3,5-Trimethylcyclohexyl Acrylate**.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **3,3,5-trimethylcyclohexyl acrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.38 - 6.42	dd	1H	Acrylate vinyl H
6.10 - 6.15	dd	1H	Acrylate vinyl H
5.80 - 5.84	dd	1H	Acrylate vinyl H
4.60 - 4.80	m	1H	O-CH (cyclohexyl)
0.85 - 1.90	m	15H	Cyclohexyl and methyl protons

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
166.0	C=O (ester)
130.5	=CH (acrylate)
128.5	=CH ₂ (acrylate)
75.0	O-CH (cyclohexyl)
20.0 - 50.0	Cyclohexyl and methyl carbons

Infrared (IR) Spectroscopy

The IR spectrum of **3,3,5-trimethylcyclohexyl acrylate** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~2950	Strong	C-H	Alkane stretch
~1725	Strong	C=O	Ester stretch
~1635	Medium	C=C	Alkene stretch
~1410	Medium	=C-H	In-plane bend
~1190	Strong	C-O	Ester stretch
~810	Medium	=C-H	Out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum of **3,3,5-trimethylcyclohexyl acrylate** under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
196	[M] ⁺ (Molecular Ion)
141	[M - C ₃ H ₃ O] ⁺ (Loss of acryloyl group)
123	[M - C ₃ H ₃ O - H ₂ O] ⁺ (Further loss of water)
55	[C ₃ H ₃ O] ⁺ (Acryloyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of **3,3,5-trimethylcyclohexyl acrylate**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of **3,3,5-trimethylcyclohexyl acrylate** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 0 to 200 ppm
- Number of Scans: 1024

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups of **3,3,5-trimethylcyclohexyl acrylate**.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a single drop of neat **3,3,5-trimethylcyclohexyl acrylate** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **3,3,5-trimethylcyclohexyl acrylate**.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250 $^{\circ}\text{C}$.
- Oven Program: Start at 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp at 10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$ and hold for 5 minutes.

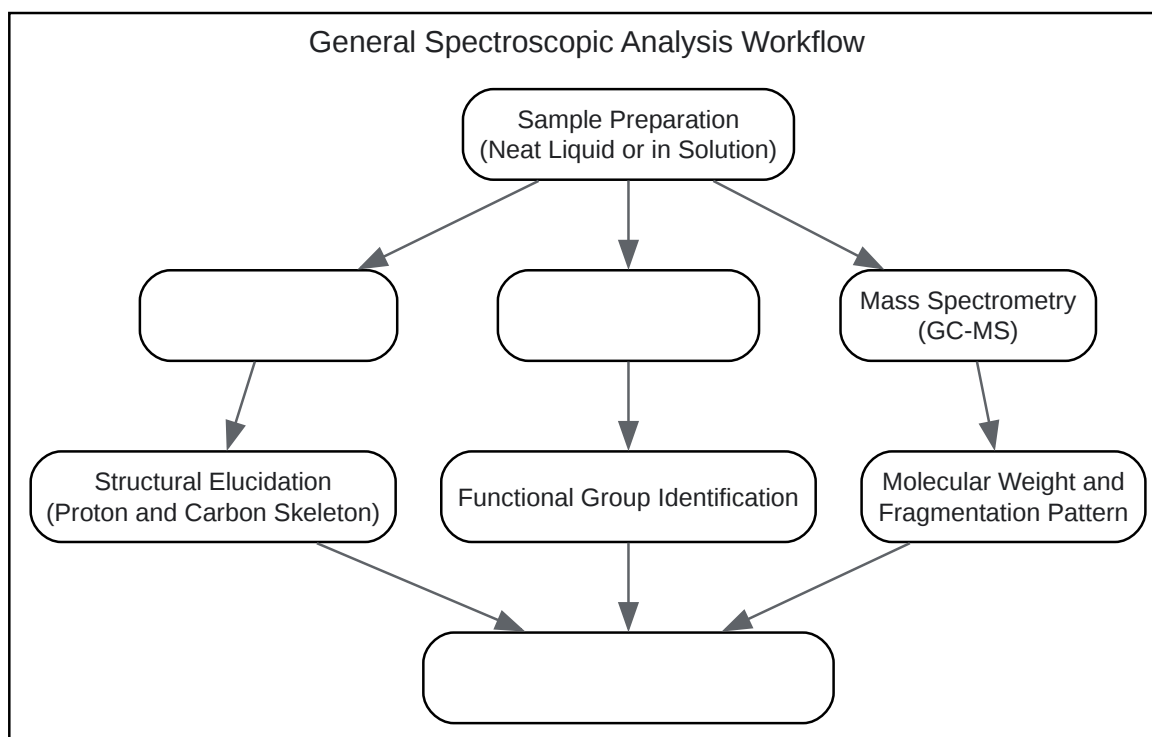
MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Data Analysis: The mass spectrum of the GC peak corresponding to **3,3,5-trimethylcyclohexyl acrylate** is analyzed to identify the molecular ion and major fragment ions.

Logical Relationships and Workflows



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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